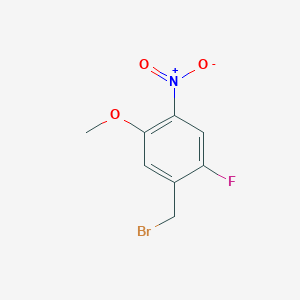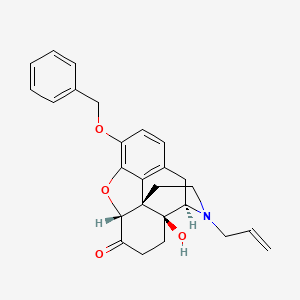
3-Benzyloxy Naloxone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy Naloxone: is a semi-synthetic opioid derivative that combines the structural features of naloxone and a benzyloxy group Naloxone is well-known for its role as an opioid receptor antagonist, primarily used to counteract the effects of opioid overdose
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy Naloxone typically involves the introduction of a benzyloxy group to the naloxone molecule. This can be achieved through a series of organic reactions, including:
Benzylation: The naloxone molecule undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The benzyloxy group can be introduced through oxidation reactions involving reagents like potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:
Batch Reactors: Utilizing batch reactors for controlled benzylation and oxidation reactions.
Continuous Flow Reactors: Implementing continuous flow reactors for improved reaction control and scalability.
Purification Systems: Employing advanced purification systems like high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Benzyloxy Naloxone can undergo oxidation reactions, converting the benzyloxy group to a benzoic acid derivative.
Reduction: Reduction reactions can convert the benzyloxy group back to a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and other alkoxides.
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Various substituted naloxone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Benzyloxy Naloxone is used as a reference compound in analytical chemistry for studying the behavior of opioid derivatives. It serves as a model compound for developing new synthetic routes and understanding reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of opioid receptors with modified naloxone derivatives. It helps in understanding the binding affinity and selectivity of opioid receptor antagonists.
Medicine: this compound has potential applications in medicine as an opioid receptor antagonist with modified properties. It is investigated for its efficacy in reversing opioid overdose and its potential use in pain management.
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid receptor antagonists with improved pharmacokinetic properties. It serves as a lead compound for designing novel drugs.
Mechanism of Action
3-Benzyloxy Naloxone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. It acts as a competitive antagonist, displacing opioid agonists from the receptor and preventing their effects. The benzyloxy group may enhance its binding affinity and selectivity, leading to improved efficacy in reversing opioid overdose.
Comparison with Similar Compounds
Naloxone: The parent compound, widely used as an opioid receptor antagonist.
Naltrexone: Another opioid receptor antagonist with a longer duration of action.
Methylnaltrexone: A peripherally acting opioid receptor antagonist used to treat opioid-induced constipation.
Uniqueness: 3-Benzyloxy Naloxone is unique due to the presence of the benzyloxy group, which modifies its chemical properties and potential applications. This structural modification may enhance its binding affinity and selectivity for opioid receptors, making it a valuable compound for research and therapeutic use.
Properties
Molecular Formula |
C26H27NO4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-phenylmethoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C26H27NO4/c1-2-13-27-14-12-25-22-18-8-9-20(30-16-17-6-4-3-5-7-17)23(22)31-24(25)19(28)10-11-26(25,29)21(27)15-18/h2-9,21,24,29H,1,10-16H2/t21-,24+,25+,26-/m1/s1 |
InChI Key |
JGHMMJQNFCDNJN-CBRSEMLDSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC6=CC=CC=C6)O4)O |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC6=CC=CC=C6)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)
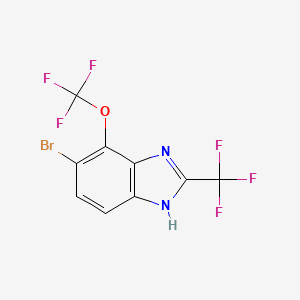
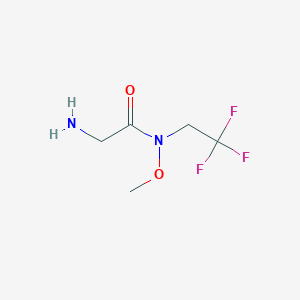

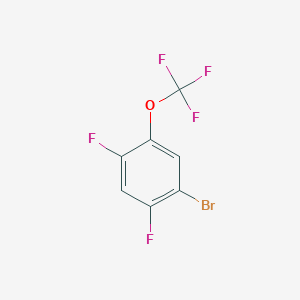
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
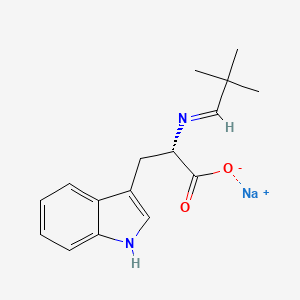
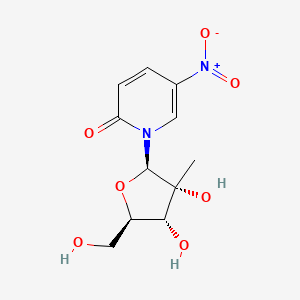

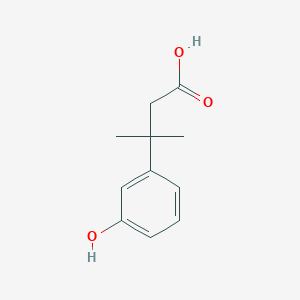
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
